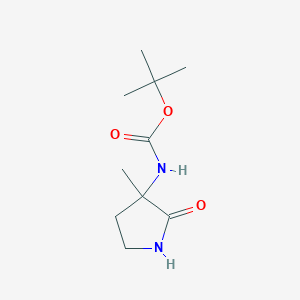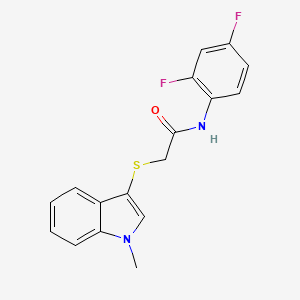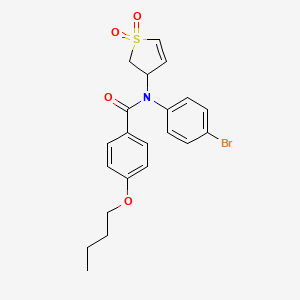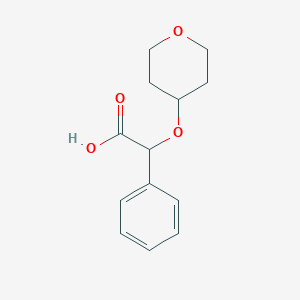
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate is a derivative of 2-pyrrolidinone with a tert-butyl carbamate group. This structure is a key intermediate in the synthesis of various pharmacologically active compounds and has been utilized in the development of prodigiosin analogs, Tyk2 inhibitors, antilipidemic agents, and lymphocyte function-associated antigen 1 inhibitors .
Synthesis Analysis
The synthesis of this compound derivatives involves multiple steps, starting from readily available materials. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid can react with singlet oxygen to yield peroxidic intermediates, which can further undergo coupling with nucleophiles to yield substituted pyrroles . Another approach involves the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, which demonstrates the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors . Additionally, the synthesis of optical isomers of related compounds has been achieved through chiral resolution and deamination processes .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of a 2-pyrrolidinone core, which is a five-membered lactam ring with a ketone functionality. The tert-butyl carbamate group is a common protecting group for amines, which can be deprotected under certain conditions . The absolute configurations of the enantiomers of related compounds have been determined using X-ray crystallography, which is crucial for understanding their biological activity .
Chemical Reactions Analysis
The this compound derivatives participate in various chemical reactions. For example, they can undergo cycloaddition reactions catalyzed by Cu(I), leading to the formation of diastereomeric cycloadducts . They are also involved in highly stereoselective asymmetric aldol reactions, which are important for setting stereogenic centers in the synthesis of protease inhibitors . Furthermore, the synthesis of related compounds can involve Boc-protected intermediates, which can undergo chiral inversion mediated by thionyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The lactam ring provides hydrogen bonding capabilities, which can influence the compound's boiling point, melting point, and solubility in various solvents. The ketone functionality is reactive and can participate in various chemical transformations, such as reductions and condensation reactions. These properties are essential for the compound's application in medicinal chemistry and drug synthesis .
Wissenschaftliche Forschungsanwendungen
1. Structural Studies and Synthesis
- The compound has been studied for its crystal structure, showcasing its significance in understanding molecular configurations and interactions. For instance, Weber et al. (1995) examined a similar pyrrolidin-2-one compound, highlighting its molecular conformation and intramolecular hydrogen bonding, which are crucial for its chemical behavior and reactivity (Weber et al., 1995).
2. Role in Organic Synthesis and Reactions
- tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate has applications in organic synthesis. For example, Padwa et al. (2003) described its use in the Diels-Alder reaction, a crucial method in organic chemistry for synthesizing complex molecules (Padwa et al., 2003).
- Wang et al. (2022) reported the photoredox-catalyzed amination of specific compounds using a variant of tert-butyl carbamate, demonstrating its potential in creating diverse chemical structures (Wang et al., 2022).
3. Hydrogen Bonding and Molecular Architecture
- Studies like that of Das et al. (2016) have focused on different carbamate derivatives, including tert-butyl carbamate variants, to understand hydrogen bonding patterns and their impact on molecular architecture (Das et al., 2016).
4. Catalytic Reactions and Synthesis of Complex Molecules
- Researchers like Scott (2006) have used tert-butyl carbamate in catalytic reactions to synthesize complex organic structures, which are important for developing new materials and pharmaceuticals (Scott, 2006).
- Min (2010) demonstrated the synthesis of tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester, showcasing the compound's utility in drug intermediate synthesis (Min, 2010).
5. Formation of Supramolecular Structures
- The compound plays a role in forming diverse supramolecular assemblies. Research like that by Samipillai et al. (2016) on oxopyrrolidine analogues, including tert-butyl variants, sheds light on how these compounds contribute to unique molecular arrangements (Samipillai et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with the compound are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-6-11-7(10)13/h5-6H2,1-4H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBRTARFAQKQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308817-68-7 |
Source


|
| Record name | tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)
![(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2544366.png)




![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544374.png)
![3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2544376.png)
![6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2544377.png)
